![molecular formula C10H16O2 B14073285 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-](/img/structure/B14073285.png)
2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-2-oxabicyclo[222]octan-5-one is a bicyclic organic compound with the molecular formula C10H16O2 This compound is known for its unique structure, which includes a bicyclic ring system with an oxygen atom incorporated into one of the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one can be synthesized through several methods. One common synthetic route involves the reaction of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol with an oxidizing agent. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one may involve more scalable methods, such as continuous flow reactors. These reactors allow for the precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism by which 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one exerts its effects involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways involved depend on the specific biological context and the enzymes targeted .
Comparison with Similar Compounds
Similar Compounds
1,8-Cineole:
2-Hydroxycineole: This compound is a hydroxylated derivative of cineole and shares structural similarities with 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one.
Uniqueness
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,12-9)6-8(7)11/h7H,4-6H2,1-3H3 |
InChI Key |
RFXTXEOQEMTRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(O1)(CC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)

![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)
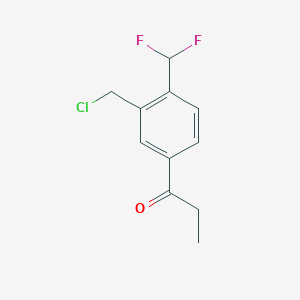
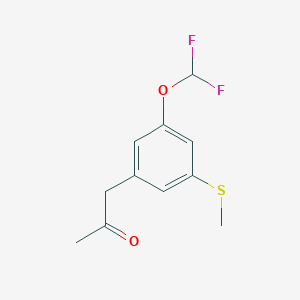
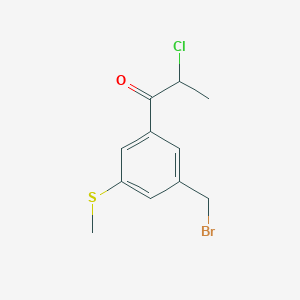
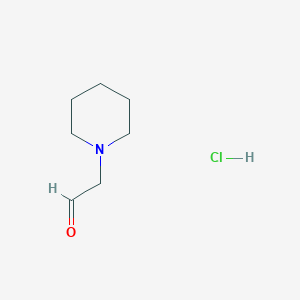
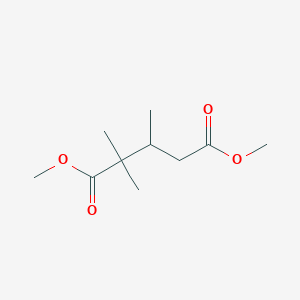
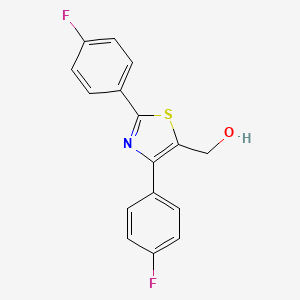
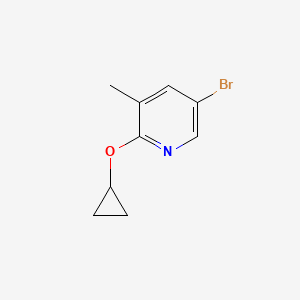
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)
